![molecular formula C23H31NO3 B6030675 2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID](/img/structure/B6030675.png)
2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID is a synthetic compound that features an adamantane moiety, a phenyl group, and a formamido group The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantanecarboxylic acid and appropriate reagents to form the adamantane-1-yl group.
Coupling with Phenyl Group: The adamantane derivative is then coupled with a phenyl group through a formylation reaction, resulting in the formation of the phenyladamantane intermediate.
Introduction of the Formamido Group: The phenyladamantane intermediate undergoes a formylation reaction to introduce the formamido group, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and adamantane moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
科学研究应用
2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its stability and bioactivity. It may serve as a scaffold for designing new pharmaceuticals.
Material Science: The rigid structure of the adamantane moiety makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It may be used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
作用机制
The mechanism of action of 2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into specific binding sites on target proteins or enzymes. The phenyl and formamido groups may interact with amino acid residues through hydrogen bonding and hydrophobic interactions, modulating the activity of the target.
相似化合物的比较
Similar Compounds
- 2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-3-METHYL-N-(3-METHYLBUTYL)BUTANAMIDE
- (2S)-2-{(2,4-DICHLOROPHENYL)FORMAMIDO}-4-METHYLPENTANOIC ACID
- 4-{[(ADAMANTAN-1-YL)FORMAMIDO]METHYL}BENZOIC ACID
Uniqueness
2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID is unique due to its specific combination of the adamantane moiety with a phenyl and formamido group. This combination provides a balance of rigidity, stability, and potential bioactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[[4-(1-adamantyl)benzoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-14(2)7-20(22(26)27)24-21(25)18-3-5-19(6-4-18)23-11-15-8-16(12-23)10-17(9-15)13-23/h3-6,14-17,20H,7-13H2,1-2H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVHQMIBJLJZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![dipropan-2-yl 5-{[(3-methoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B6030593.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6030599.png)
![2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE](/img/structure/B6030603.png)
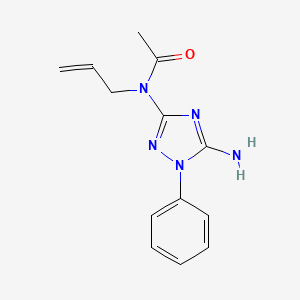
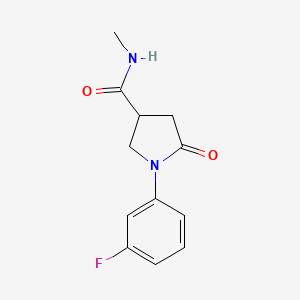
![N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine](/img/structure/B6030616.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6030618.png)
![(2E)-5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B6030622.png)
![1-cyclohexyl-2-[(4-hexoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B6030630.png)
![N-[(5E)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B6030644.png)
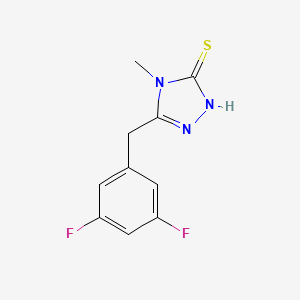
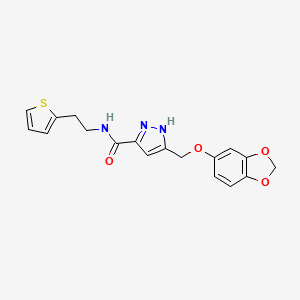
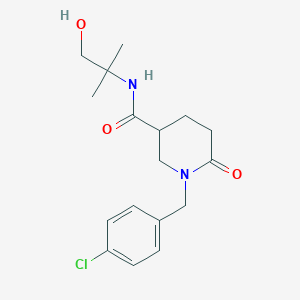
![1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-piperidinone](/img/structure/B6030672.png)
